KN-93 hydrochloride

CaMKII Kinase Inhibition Cardiovascular Pharmacology

KN-93 hydrochloride is the only CaMKII inhibitor that combines cell permeability, selectivity for the calmodulin-binding domain (Ki=370 nM), and a validated inactive analog (KN-92). Unlike ATP-competitive inhibitors or cell-impermeable peptides, it uniquely enables rigorous attribution of phenotypes to CaMKII. Essential for cardiac arrhythmia (suppresses EADs), ischemia-reperfusion injury, cell cycle arrest, and synaptic plasticity studies. Co-procurement of KN-92 is mandatory to control for shared L-type calcium channel off-target effects. ≥98% purity, competitive pricing, global shipping.

Molecular Formula C26H30Cl2N2O4S
Molecular Weight 537.5
CAS No. 139298-40-1; 1956426-56-4
Cat. No. B2779589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKN-93 hydrochloride
CAS139298-40-1; 1956426-56-4
Molecular FormulaC26H30Cl2N2O4S
Molecular Weight537.5
Structural Identifiers
SMILESCN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.Cl
InChIInChI=1S/C26H29ClN2O4S.ClH/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;/h3-16,30H,17-20H2,1-2H3;1H/b6-5+;
InChIKeyATHMCQDBXQEIOK-IPZCTEOASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





KN-93 Hydrochloride (CAS 139298-40-1): CaMKII Inhibitor Procurement Guide


KN-93 hydrochloride (CAS 139298-40-1; 1956426-56-4) is a cell-permeable, reversible, and competitive inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), a serine/threonine kinase central to calcium signaling in excitable cells [1]. Unlike ATP-competitive kinase inhibitors, KN-93 selectively binds to the calmodulin (CaM)-binding domain of CaMKII, preventing Ca²⁺/CaM association and subsequent kinase activation with a Ki of 370 nM . This mechanism confers unique utility in probing CaMKII-dependent pathways without directly competing with intracellular ATP pools, making it a cornerstone reagent for cardiovascular, neuroscience, and oncology research applications where calmodulin-mediated kinase regulation is the experimental focus.

KN-93 Hydrochloride: Why CaMKII Inhibitor Substitution Risks Experimental Failure


Substituting KN-93 with alternative CaMKII inhibitors or control compounds introduces substantial risk of misinterpretation and failed replication. The commonly used negative control KN-92, while structurally analogous, is not truly inert—both KN-93 and KN-92 exhibit CaMKII-independent inhibition of L-type calcium channels (CaV1.2/CaV1.3), confounding interpretation of calcium handling phenotypes [1]. The myristoylated peptide inhibitor AIP lacks cell permeability and requires microinjection or permeabilization, precluding use in intact tissue or high-throughput formats [2]. The CaMKK inhibitor STO-609 targets a distinct upstream kinase, failing to dissect direct CaMKII function [3]. Only KN-93 provides the unique combination of cell permeability, CaMKII selectivity, and a well-characterized inactive analog control (KN-92) that enables rigorous attribution of observed phenotypes to CaMKII inhibition versus off-target effects on voltage-gated calcium channels.

KN-93 Hydrochloride Quantitative Differentiation Evidence: Procurement Decision Support


CaMKII Inhibition Potency: KN-93 vs. Inactive Analog KN-92

KN-93 potently inhibits rabbit myocardial CaMKII activity with a calculated Ki ≤ 2.58 μM, whereas the structurally analogous negative control compound KN-92 exhibits negligible inhibition (Ki > 100 μM), establishing a >38-fold difference in target engagement [1]. This stark contrast validates KN-92 as an appropriate negative control for CaMKII-dependent effects while underscoring the essential requirement to use authentic KN-93 for CaMKII pathway interrogation.

CaMKII Kinase Inhibition Cardiovascular Pharmacology

Functional Outcome: EAD Suppression in Isolated Heart Model

In isolated rabbit hearts subjected to clofilium-induced early afterdepolarizations (EADs), pretreatment with 0.5 μM KN-93 significantly suppressed EAD occurrence compared to the inactive analog KN-92 [1]. EADs were present in only 4 of 10 KN-93-treated hearts (40%) versus 10 of 11 KN-92-treated hearts (91%), a statistically significant difference (P = 0.024). This functional divergence demonstrates that CaMKII inhibition by KN-93 translates to a meaningful anti-arrhythmic effect in intact cardiac tissue, whereas the analog lacking CaMKII inhibitory activity fails to confer protection.

Cardiac Electrophysiology Arrhythmia Ex Vivo Pharmacology

Myocardial Ischemia-Reperfusion Protection: KN-93 vs. KN-92

In an isolated perfused rat heart model of ischemia/reperfusion (IR) injury, KN-93 treatment significantly improved post-ischemic cardiac functional recovery and reduced cell death, whereas KN-92 exhibited no protective effect [1]. Furthermore, in cultured H9c2 cardiac myoblasts subjected to simulated IR, KN-93 or CaMKIIδ siRNA attenuated cell death, but KN-92 failed to do so. Mechanistically, KN-93 inhibited CaMKIIδ phosphorylation at Thr286 and reduced Beclin-1 phosphorylation at Ser90, indicating modulation of autophagy dysfunction as a key protective pathway. The lack of effect with KN-92 confirms CaMKII-specificity of the observed cardioprotection.

Cardioprotection Ischemia-Reperfusion Injury Autophagy

Cell Cycle Arrest Potency: KN-93 vs. KN-92 in NIH 3T3 Fibroblasts

KN-93 induces robust and reversible G1 cell cycle arrest in NIH 3T3 fibroblasts, whereas the inactive analog KN-92 has no effect on either CaMKII activity or cell growth [1]. After 2 days of KN-93 treatment, 95% of cells are arrested in G1, and the arrest is fully reversible upon compound washout, with cells progressing into S and G2-M phases within 1 day. This complete lack of activity with KN-92 confirms that the anti-proliferative effect is specifically mediated by CaMKII inhibition and not by off-target effects of the chemical scaffold.

Cell Cycle Proliferation Cancer Biology

Calcium Channel Off-Target Activity: KN-93 and KN-92 Exhibit Similar L-Type Channel Inhibition

Both KN-93 and its inactive analog KN-92 produce reversible and specific inhibition of L-type calcium channel currents (CaV1.2 and CaV1.3) in a CaMKII-independent manner, whereas the structurally unrelated peptide CaMKII inhibitor AIP does not affect these channels [1]. In SH-SY5Y neuroblastoma cells expressing CaV1.2 or CaV1.3, KN-93 and KN-92 exhibit comparable dose-dependent reduction of calcium currents, with effects detectable at concentrations commonly used for CaMKII inhibition (e.g., 5–10 μM). This shared off-target activity is critical for experimental interpretation: any phenotype observed with KN-93 that is not replicated with AIP or CaMKII siRNA may represent CaMKII-independent L-type channel blockade.

Ion Channels Off-Target Pharmacology Calcium Signaling

KN-93 Hydrochloride Research Applications: Evidence-Backed Procurement Scenarios


Cardiac Electrophysiology and Arrhythmia Research

KN-93 (0.5–5 μM) is the reagent of choice for ex vivo Langendorff heart preparations and isolated cardiomyocyte studies investigating CaMKII's role in arrhythmogenesis and excitation-contraction coupling. Evidence from rabbit heart models demonstrates that KN-93 significantly suppresses clofilium-induced early afterdepolarizations (EADs) compared to the inactive analog KN-92 (40% vs. 91% EAD incidence, P = 0.024) [1]. Co-procurement of KN-92 is essential to control for L-type calcium channel off-target effects that both compounds share [2]. This application is validated for academic cardiac pharmacology laboratories and CROs conducting cardiac safety pharmacology assessments.

Myocardial Ischemia-Reperfusion Injury and Cardioprotection Studies

For ex vivo and in vitro models of myocardial ischemia-reperfusion (IR) injury, KN-93 provides CaMKIIδ-specific protection that is not observed with KN-92. In isolated perfused rat hearts, KN-93 significantly improves post-ischemic functional recovery and reduces cell death, whereas KN-92 has no effect [3]. Mechanistically, KN-93 reduces Beclin-1 phosphorylation at Ser90 and alleviates autophagy dysfunction. Procurement of both KN-93 and KN-92 is mandatory for laboratories investigating CaMKIIδ-dependent cardioprotective signaling pathways, enabling rigorous attribution of observed effects to CaMKII inhibition versus off-target calcium channel blockade.

Cell Cycle and Proliferation Studies in Cancer Biology

KN-93 (1–10 μM, 48-hour treatment) induces robust and reversible G1 arrest in NIH 3T3 fibroblasts (95% G1 arrest after 2 days) and human tumor cell lines, whereas KN-92 has no effect on cell growth [4]. This property makes KN-93 an essential tool for dissecting CaMKII-dependent regulation of cyclin D1, p27kip1, and G1/S transition. Laboratories investigating CaMKII's role in tumor cell proliferation or seeking to validate CaMKII as a therapeutic target in oncology must procure both KN-93 (active inhibitor) and KN-92 (negative control) to confirm CaMKII-specific anti-proliferative effects, as the KN-92 control rules out scaffold-dependent cytotoxicity.

Neuronal Calcium Signaling and Synaptic Plasticity Research

KN-93 is widely employed in neuroscience to probe CaMKII's roles in synaptic plasticity, long-term potentiation (LTP), and neurotransmitter release. In hippocampal neuron cultures, KN-93 blocks activity-dependent increases in miniature excitatory postsynaptic current (mEPSC) frequency and prevents the establishment of functional presynaptic boutons [5]. For in vivo CNS applications, intracerebroventricular (icv) administration of KN-93 has been used to inhibit CaMKII activation in behavioral models [6]. Procurement of both KN-93 and KN-92 is advised for neuroscience laboratories to control for the CaMKII-independent L-type calcium channel inhibition that may confound interpretation of calcium-dependent synaptic phenomena [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for KN-93 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.